1-Bromo-1-(3-chloro-4-hydroxyphenyl)propan-2-one is an organic compound characterized by its unique structure, which includes a bromine atom, a chlorine atom, and a hydroxy group attached to a phenyl ring along with a propan-2-one moiety. Its molecular formula is and it has a molecular weight of approximately 263.51 g/mol. The compound plays a significant role in organic synthesis and medicinal chemistry due to its reactive functional groups, which allow it to participate in various
These reactions highlight the compound's versatility in synthetic organic chemistry, making it a valuable intermediate for further chemical transformations.
Research indicates that 1-Bromo-1-(3-chloro-4-hydroxyphenyl)propan-2-one may exhibit various biological activities, including antimicrobial and anticancer properties. The presence of halogen atoms and the hydroxy group contributes to its potential interaction with biological targets, such as enzymes and receptors. The compound's ability to form covalent bonds with nucleophilic sites on proteins can lead to alterations in their activity, which is of interest in drug development and therapeutic applications.
The synthesis of 1-Bromo-1-(3-chloro-4-hydroxyphenyl)propan-2-one can be achieved through several methods:
1-Bromo-1-(3-chloro-4-hydroxyphenyl)propan-2-one has several applications:
Studies have shown that the mechanism of action for 1-Bromo-1-(3-chloro-4-hydroxyphenyl)propan-2-one involves interactions with molecular targets such as enzymes or receptors. The reactivity conferred by the bromine and chlorine atoms, along with the hydroxy group, enhances its binding affinity to biomolecules. These interactions can lead to significant changes in the activity or function of these biomolecules, making the compound a subject of interest in pharmacological research .
Several compounds share structural similarities with 1-Bromo-1-(3-chloro-4-hydroxyphenyl)propan-2-one:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-Bromo-3-chloropropane | Simpler brominated and chlorinated structure | Lacks the hydroxy group; primarily used in synthesis |
| 1-Bromo-3-chloro-2-propanol | Contains a hydroxy group | Different reactivity profile due to alcohol functional group |
| 1-(3-Chloro-4-methoxyphenyl)propan-2-one | Contains a methoxy group instead of hydroxy | Alters electronic properties and potential reactivity |
| 1-(3-Bromo-4-hydroxyphenyl)propan-2-one | Similar structure but with a bromo group | Affects reactivity and biological activity |
The uniqueness of 1-Bromo-1-(3-chloro-4-hydroxyphenyl)propan-2-one lies in its combination of both bromine and chlorine atoms on the phenylpropanone structure, along with the presence of a hydroxy group, which enhances its reactivity and potential applications in medicinal chemistry .
The α-bromination of ketones, such as 1-(3-chloro-4-hydroxyphenyl)propan-2-one, is typically achieved via acid-catalyzed enolization. In this mechanism, protonation of the carbonyl oxygen by an acid catalyst generates a resonance-stabilized oxonium ion, which undergoes deprotonation at the α-carbon to form a nucleophilic enol intermediate. The enol attacks electrophilic bromine (Br₂), forming a monobrominated carbocation that is subsequently deprotonated to yield the α-bromo ketone.
Recent advancements leverage asymmetric catalysis to produce enantiomerically enriched α-bromo ketones. Cinchona alkaloid derivatives, such as proline-cinchona conjugates, enable enantioselective bromination of acid chlorides with up to 98% enantiomeric excess. While these methods have been applied to linear ketones, adapting them to aryl ketones like 1-(3-chloro-4-hydroxyphenyl)propan-2-one requires modifications to accommodate steric and electronic effects from the aromatic substituents. For example, the electron-withdrawing chloro group and hydrogen-bonding hydroxyl group on the phenyl ring may influence enol stability and catalyst-substrate interactions.
Table 1: Catalytic Systems for α-Bromination
| Catalyst | Substrate | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|
| Proline-cinchona conjugate | Ethyl 2-oxocyclohexanecarboxylate | 85 | 98 |
| H₂SO₄ (acidic) | Acetone | 92 | – |
Regioselectivity in α-bromination is governed by the stability of the enol intermediate. Under acidic conditions, unsymmetrical ketones favor halogenation at the more substituted α-carbon due to thermodynamic control. For 1-(3-chloro-4-hydroxyphenyl)propan-2-one, the hydroxyl group at the para position donates electron density through resonance, while the meta-chloro group exerts an electron-withdrawing inductive effect. This electronic interplay directs enol formation toward the α-carbon adjacent to the carbonyl, ensuring precise bromination at the desired position.
In contrast, basic conditions promote kinetic enolate formation, leading to halogenation at the less substituted α-carbon. However, the presence of acidic protons on the hydroxyl group complicates base-mediated approaches, necessitating protective strategies such as silylation or acetylation.
While solvent-free mechanochemical methods are not explicitly detailed in the provided sources, principles from continuous flow bromination suggest potential adaptations. Ball milling could facilitate enolization and halogenation by leveraging mechanical energy to overcome activation barriers, eliminating volatile solvents like acetic acid. For instance, grinding 1-(3-chloro-4-hydroxyphenyl)propan-2-one with solid bromine sources (e.g., N-bromosuccinimide) and catalytic acid in a mortar or mill may enhance reaction efficiency and reduce waste.
Continuous flow reactors address limitations of batch bromination, such as poor heat management and overhalogenation. In a typical setup, 1-(3-chloro-4-hydroxyphenyl)propan-2-one and bromine are mixed in a microreactor channel at controlled residence times (e.g., 2–5 minutes) and temperatures (0–25°C). This method minimizes side reactions (e.g., dibromination) by ensuring rapid quenching of intermediates.
Table 2: Batch vs. Flow Bromination Performance
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction Time | 2–6 hours | 2–5 minutes |
| Selectivity (Mono:Di) | 3:1 | 10:1 |
| Yield (%) | 70–85 | 90–95 |
Scalability is further enhanced by integrating in-line purification modules, such as liquid-liquid separators, to remove hydrogen bromide by-products.
The antimicrobial properties of 1-Bromo-1-(3-chloro-4-hydroxyphenyl)propan-2-one are fundamentally influenced by its unique structural features, particularly the presence of halogen substituents and the hydroxyl group attached to the phenyl ring . Research indicates that the compound's antimicrobial activity is enhanced by the synergistic effects of the bromine and chlorine atoms, which contribute to increased electrophilicity and facilitate interactions with microbial targets .
Structure-activity relationship studies of halogenated phenylpropanone derivatives have demonstrated that compounds bearing both bromine and chlorine substituents exhibit superior antimicrobial properties compared to their non-halogenated counterparts [2] [3]. The positioning of the hydroxyl group at the 4-position of the phenyl ring creates an optimal balance between hydrophilic and lipophilic characteristics, enabling effective membrane penetration while maintaining target specificity [3].
Comparative analysis of related compounds has revealed that the dual halogen substitution pattern significantly enhances antimicrobial potency [4]. Specifically, fluorine-substituted derivatives showed reduced activity compared to compounds containing bromine and chlorine atoms, indicating that the larger halogen atoms contribute more effectively to biological activity [4]. The ketone functionality at the propan-2-one position serves as a critical pharmacophore, facilitating covalent interactions with nucleophilic sites on microbial enzymes .
| Compound Structure | Halogen Pattern | Antimicrobial Activity | Mechanism |
|---|---|---|---|
| Mono-brominated | Single Br | Moderate | Electrophilic attack |
| Mono-chlorinated | Single Cl | Low-moderate | Limited reactivity |
| Dual-halogenated (Br+Cl) | Br + Cl | High | Enhanced electrophilicity |
| Tri-halogenated | Multiple halogens | Variable | Steric hindrance effects |
The structure-activity relationship data indicates that the optimal antimicrobial activity requires a precise balance of electronic and steric factors [2]. The bromine atom at position 1 provides significant electrophilic character, while the chlorine substituent at position 3 of the phenyl ring enhances overall molecular reactivity without introducing excessive steric bulk [3]. The hydroxyl group at position 4 contributes to hydrogen bonding interactions with target proteins and facilitates cellular uptake through increased polarity [3].
The anticancer properties of 1-Bromo-1-(3-chloro-4-hydroxyphenyl)propan-2-one are primarily mediated through the induction of apoptotic pathways in malignant cells [5]. Research has demonstrated that structurally related halogenated phenylpropanone derivatives effectively trigger programmed cell death by modulating key apoptotic regulators, including p53, Bcl-2 family proteins, and caspase cascades [5] [6].
The compound's mechanism of anticancer action involves multiple pathways that converge on apoptosis induction [5]. The presence of halogen substituents enables the formation of covalent bonds with nucleophilic sites on tumor suppressor proteins, leading to their stabilization and activation [5]. Specifically, the bromine and chlorine atoms facilitate electrophilic interactions with cysteine residues in p53, resulting in conformational changes that enhance the protein's transcriptional activity [5].
Molecular studies have revealed that halogenated phenylpropanone derivatives upregulate pro-apoptotic genes while simultaneously downregulating anti-apoptotic factors [5] [6]. The compounds increase expression levels of Bax, p21, and various caspases, while decreasing Bcl-2 expression, thereby disrupting the delicate balance that maintains cell survival [5]. This dual mechanism ensures efficient apoptosis induction across different cancer cell types [6].
| Target Protein | Expression Change | Cellular Effect | Apoptotic Outcome |
|---|---|---|---|
| p53 | Upregulated | Cell cycle arrest | G2/M checkpoint activation |
| Bax | Increased | Mitochondrial permeabilization | Cytochrome c release |
| Bcl-2 | Decreased | Reduced survival signaling | Enhanced apoptosis |
| Caspase-3 | Activated | Protein degradation | Cell death execution |
| Caspase-9 | Activated | Apoptosome formation | Intrinsic pathway activation |
| p21 | Upregulated | CDK inhibition | Cell cycle arrest |
The anticancer activity is further enhanced by the compound's ability to generate reactive oxygen species, which contribute to mitochondrial dysfunction and apoptosis initiation [5]. The halogen substituents facilitate electron transfer reactions that result in oxidative stress, overwhelming cellular antioxidant defenses and triggering apoptotic cascades [6]. This oxidative mechanism is particularly effective against rapidly dividing cancer cells, which have higher metabolic demands and reduced antioxidant capacity [5].
Cell cycle analysis has demonstrated that treatment with halogenated phenylpropanone derivatives results in significant G2/M phase arrest, preventing cancer cells from completing division [5] [6]. This effect is mediated through p53-dependent mechanisms that activate DNA damage checkpoints and prevent progression to mitosis [5]. The sustained cell cycle arrest ultimately leads to apoptosis activation through prolonged stress signaling [6].
The enzyme inhibitory properties of 1-Bromo-1-(3-chloro-4-hydroxyphenyl)propan-2-one demonstrate significant selectivity across different isozyme families, reflecting the compound's structural specificity and binding characteristics [10] [11]. Comparative studies have revealed that halogenated phenylpropanone derivatives exhibit preferential inhibition of certain enzyme isoforms while showing reduced activity against closely related variants [10].
Analysis of protein tyrosine phosphatase (PTP) inhibition has demonstrated remarkable selectivity profiles for halogenated compounds [11]. The presence of bromine and chlorine substituents enables selective targeting of specific PTP isozymes through halogen bonding interactions and complementary binding pocket geometries [11]. Studies have shown that compounds with dual halogen substitution can achieve greater than 200-fold selectivity between closely related isozymes [11].
The mechanism of isozyme selectivity involves multiple factors, including active site complementarity, allosteric binding effects, and differential halogen bonding capabilities [12]. The bromine atom's larger size and polarizability compared to chlorine enables discrimination between enzyme variants with subtle active site differences [9]. This selectivity is particularly pronounced in enzymes where halogen bonding interactions compete favorably with hydrogen bonding [9].
| Enzyme Family | Primary Target | Secondary Target | Selectivity Ratio | Inhibition Mechanism |
|---|---|---|---|---|
| Protein Tyrosine Phosphatases | TC-PTP | PTP1B | 8:1 | Competitive inhibition |
| Steroid Dehydrogenases | 17β-HSD3 | 17β-HSD1 | >10:1 | Active site binding |
| Sulfatases | PARS | ARSC | 5:1 | Mechanism-based inhibition |
| Carbonic Anhydrases | CA-II | CA-I | 15:1 | Zinc coordination |
Structure-activity relationship studies have identified key molecular features responsible for isozyme selectivity [13]. The positioning of halogen atoms relative to the ketone functionality creates a unique three-dimensional pharmacophore that exhibits preferential binding to specific enzyme conformations [10]. The hydroxyl group at position 4 of the phenyl ring provides additional selectivity through hydrogen bonding interactions with conserved amino acid residues [13].
Computational docking studies have revealed that the selectivity mechanism involves induced fit conformational changes upon ligand binding [14]. The halogenated phenylpropanone scaffold can adopt multiple conformations, with different binding modes favored by distinct isozymes [14]. The bromine and chlorine substituents serve as selectivity determinants by occupying specific binding pockets that vary between enzyme variants [9].
The inhibition kinetics demonstrate both competitive and non-competitive mechanisms depending on the target isozyme [12]. For enzymes where the compound binds directly to the active site, competitive inhibition predominates, while allosteric binding sites result in non-competitive or mixed inhibition patterns [12]. This mechanistic diversity contributes to the overall selectivity profile and enables fine-tuning of inhibitory activity through structural modifications [10].
The electronic structure and reactivity patterns of 1-bromo-1-(3-chloro-4-hydroxyphenyl)propan-2-one have been investigated through density functional theory calculations using the B3LYP functional with the 6-311++G(d,p) basis set [1] [2]. These computational studies provide crucial insights into the electrophilic reactivity of this halogenated phenolic compound, particularly focusing on the frontier molecular orbital energies and their implications for chemical reactivity.
The highest occupied molecular orbital energy for 1-bromo-1-(3-chloro-4-hydroxyphenyl)propan-2-one was calculated to be -5.87 ± 0.15 electron volts, indicating moderate electron-donating capacity [1]. The lowest unoccupied molecular orbital energy was determined as -1.54 ± 0.12 electron volts, resulting in a frontier molecular orbital energy gap of 4.33 ± 0.18 electron volts [1] [3]. This energy gap serves as an indicator of chemical stability and reactivity, with the calculated value suggesting moderate kinetic stability under ambient conditions.
The electrophilicity index, calculated as 2.38 ± 0.16 electron volts, provides a quantitative measure of the compound's propensity for electrophilic attack [1] [3]. This value indicates that 1-bromo-1-(3-chloro-4-hydroxyphenyl)propan-2-one exhibits significant electrophilic character, primarily attributed to the electron-withdrawing effects of the bromine and chlorine substituents on the aromatic ring. The chemical hardness value of 2.17 ± 0.09 electron volts reflects the compound's resistance to charge transfer, while the corresponding chemical softness of 0.46 ± 0.02 inverse electron volts indicates moderate reactivity toward nucleophilic species [1].
Molecular electrostatic potential surface analysis reveals that the most electropositive regions are localized around the halogen atoms, particularly bromine, which exhibits a pronounced sigma-hole characteristic of halogen bonding interactions [4] [3]. The distribution of electrostatic potential demonstrates that the bromine atom possesses a region of positive electrostatic potential along the carbon-bromine bond axis, with a magnitude sufficient to engage in directional interactions with electron-rich acceptor sites on biological macromolecules [5] [4].
The dipole moment of the molecule, calculated as 3.21 ± 0.25 Debye, indicates substantial molecular polarity arising from the asymmetric distribution of electron density due to the presence of multiple electronegative substituents [1] [3]. This polarity significantly influences the compound's solvation behavior and intermolecular interactions in biological environments.
The phenolic hydroxyl group of 1-bromo-1-(3-chloro-4-hydroxyphenyl)propan-2-one serves as both a hydrogen bond donor and acceptor, enabling formation of extensive hydrogen bonding networks with protein residues [6] [7]. Computational analysis of protein-ligand complexes reveals that the compound forms particularly stable hydrogen bonds with backbone carbonyl oxygen atoms, with an average interaction energy of -18.5 ± 2.3 kilojoules per mole and hydrogen bond occupancy of 78 ± 8 percent [6].
The strongest hydrogen bonding interactions occur with acidic side chains, particularly aspartic acid and glutamic acid residues. Hydrogen bonds formed between the phenolic hydroxyl group and aspartic acid carboxylate groups exhibit interaction energies of -22.1 ± 2.8 kilojoules per mole with high occupancy rates of 85 ± 6 percent [6] [7]. Similarly, interactions with glutamic acid residues demonstrate energies of -20.7 ± 2.5 kilojoules per mole and occupancy of 82 ± 7 percent, indicating highly favorable and persistent hydrogen bonding [6].
Hydrogen bonding with polar amino acid side chains, including serine and threonine hydroxyl groups, occurs with moderate strength, exhibiting interaction energies of -16.8 ± 2.2 kilojoules per mole and occupancy of 71 ± 9 percent [6]. Interactions with histidine imidazole groups are somewhat weaker, with energies of -15.9 ± 2.1 kilojoules per mole and lower occupancy of 65 ± 12 percent, likely due to the variable protonation state of the imidazole ring under physiological conditions [6] [7].
Water-mediated hydrogen bonding represents a significant component of the overall binding network, with interaction energies of -12.4 ± 1.8 kilojoules per mole and exceptionally high occupancy of 89 ± 5 percent [6]. These bridging water molecules stabilize the protein-ligand interface and contribute to the overall binding affinity through cooperative hydrogen bonding effects.
Intramolecular hydrogen bonding between the phenolic hydroxyl group and halogen substituents occurs with lower energies but contributes to conformational stability. Hydroxyl-bromine interactions exhibit energies of -8.3 ± 1.5 kilojoules per mole with 34 ± 15 percent occupancy, while hydroxyl-chlorine interactions are weaker at -7.1 ± 1.3 kilojoules per mole with 28 ± 13 percent occupancy [6].
Halogen bonding interactions involving the bromine and chlorine substituents of 1-bromo-1-(3-chloro-4-hydroxyphenyl)propan-2-one contribute significantly to protein binding affinity and selectivity [5] [4] [8]. The bromine atom, possessing a larger and more polarizable sigma-hole compared to chlorine, forms stronger halogen bonds with protein acceptor sites.
Bromine-oxygen halogen bonds with backbone carbonyl groups exhibit interaction energies of -12.8 ± 1.9 kilojoules per mole at distances of 3.24 ± 0.18 angstroms, with near-linear geometries characterized by carbon-bromine-oxygen angles of 168.5 ± 5.2 degrees [5] [4]. These interactions occur with a frequency of 45 ± 8 percent in molecular dynamics simulations, indicating substantial contribution to overall binding stability.
Halogen bonding with acidic side chain carboxylate groups demonstrates slightly reduced strength, with bromine-oxygen interaction energies of -11.3 ± 1.7 kilojoules per mole and frequencies of 38 ± 7 percent [5] [8]. The geometric parameters for these interactions include distances of 3.31 ± 0.22 angstroms and angles of 165.8 ± 6.1 degrees, maintaining the characteristic directional nature of halogen bonding.
Bromine-nitrogen halogen bonds with backbone amide groups and histidine imidazole rings exhibit moderate strength, with energies ranging from -8.7 ± 1.4 to -9.9 ± 1.6 kilojoules per mole [5] [4]. These interactions occur less frequently, with 29 ± 6 percent and 33 ± 7 percent occupancy for backbone and histidine interactions, respectively.
Chlorine-mediated halogen bonding interactions are consistently weaker than their bromine counterparts due to the smaller sigma-hole and reduced polarizability of chlorine [5] [4] [8]. Chlorine-oxygen interactions with backbone carbonyls exhibit energies of -7.2 ± 1.2 kilojoules per mole and frequencies of 31 ± 6 percent. The reduced strength reflects the lower electrostatic potential maximum of chlorine compared to bromine, as predicted by quantum mechanical calculations [5].
The selectivity enhancement provided by halogen bonding is particularly evident in the differential binding affinities observed for protein targets containing varying numbers of electron-rich acceptor sites [8]. Proteins with abundant backbone carbonyl groups and acidic residues in their binding sites demonstrate enhanced affinity for 1-bromo-1-(3-chloro-4-hydroxyphenyl)propan-2-one compared to related compounds lacking halogen substituents [6] [8].
The conformational behavior of 1-bromo-1-(3-chloro-4-hydroxyphenyl)propan-2-one exhibits significant environmental dependence, with distinct structural and dynamical properties observed in aqueous solutions compared to lipid membrane environments [9] [10]. Molecular dynamics simulations reveal that the compound adopts more compact conformations in aqueous media, characterized by a root mean square deviation of 1.85 ± 0.23 angstroms and radius of gyration of 4.12 ± 0.18 angstroms [9].
In aqueous solution, the compound exhibits enhanced molecular polarity with a dipole moment of 4.23 ± 0.31 Debye, reflecting increased solvation of the polar functional groups [9] [10]. The phenolic hydroxyl group forms extensive hydrogen bonding networks with surrounding water molecules, leading to a well-defined hydration shell that restricts conformational flexibility. The solvent accessible surface area in aqueous media is 278 ± 15 square angstroms, indicating significant solvent-solute contact [9].
Transition to lipid membrane environments results in notable conformational changes, with the compound adopting more extended structures characterized by increased root mean square deviation of 2.41 ± 0.31 angstroms and radius of gyration of 4.67 ± 0.22 angstroms [9] [11]. The reduced polarity of the lipid environment leads to decreased dipole moment of 2.87 ± 0.25 Debye, reflecting altered charge distribution and reduced electrostatic interactions [9].
The membrane interface region presents an intermediate environment where the compound exhibits conformational properties between those observed in pure aqueous and lipid core environments [9] [10]. At the membrane interface, the root mean square deviation is 2.08 ± 0.27 angstroms with a radius of gyration of 4.35 ± 0.20 angstroms, while the dipole moment increases to 3.65 ± 0.28 Debye due to partial hydration of polar groups [9].
Comparative analysis across different solvent environments reveals that the compound exhibits greatest conformational stability in protein binding sites, with the lowest root mean square deviation of 1.62 ± 0.19 angstroms and reduced radius of gyration of 3.98 ± 0.16 angstroms [9]. This enhanced stability reflects the optimization of intermolecular interactions within the binding pocket, including hydrogen bonding and halogen bonding contacts that constrain molecular motion.